3-Chloro-4-(chloromethyl)thiophene

CAS No.: 1807164-09-5

Cat. No.: VC4289541

Molecular Formula: C5H4Cl2S

Molecular Weight: 167.05

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1807164-09-5 |

|---|---|

| Molecular Formula | C5H4Cl2S |

| Molecular Weight | 167.05 |

| IUPAC Name | 3-chloro-4-(chloromethyl)thiophene |

| Standard InChI | InChI=1S/C5H4Cl2S/c6-1-4-2-8-3-5(4)7/h2-3H,1H2 |

| Standard InChI Key | ZOXGWNUGSGFNPT-UHFFFAOYSA-N |

| SMILES | C1=C(C(=CS1)Cl)CCl |

Introduction

Chemical Structure and Properties

Molecular Characteristics

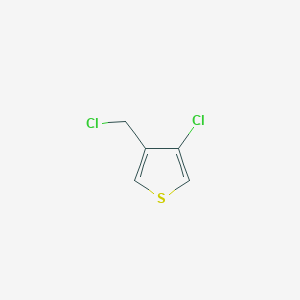

3-Chloro-4-(chloromethyl)thiophene has the molecular formula C₅H₄Cl₂S and a molecular weight of 167.06 g/mol . The compound features a five-membered aromatic thiophene ring substituted with chlorine and chloromethyl groups at adjacent positions (Figure 1).

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Boiling Point | 220.1 ± 25.0 °C (predicted) | |

| Density | 1.409 ± 0.06 g/cm³ | |

| Molecular Weight | 167.06 g/mol | |

| Solubility | Insoluble in water; soluble in organic solvents (e.g., toluene, DCM) |

The chloromethyl group enhances electrophilic reactivity, making the compound prone to nucleophilic substitution reactions, while the chlorine atom stabilizes the aromatic system through inductive effects .

Synthesis Methods

Chloromethylation of Thiophene Derivatives

The primary synthesis route involves chloromethylation, where thiophene reacts with formaldehyde and hydrochloric acid under controlled conditions. A patent by Wang et al. (2006) utilized phase transfer catalysis (PTC) with tetrabutylammonium bromide to achieve a 77.6% yield of a related isomer, 2-chloro-3-chloromethyl-thiophene . While this method targets a different isomer, analogous conditions could be adapted for 3-chloro-4-(chloromethyl)thiophene.

Industrial-Scale Production

A scalable approach described in US Patent 7462725B2 employs ketone solvents (e.g., methyl isobutyl ketone) to suppress byproduct formation . Key parameters include:

-

Temperature: 0–10°C to minimize polymerization.

-

Reagents: Thiophene, paraformaldehyde, and HCl gas.

-

Catalyst: Zinc chloride or ionic liquids (e.g., 1-butyl-3-methylimidazolium chloride) .

Table 2: Comparison of Synthesis Methods

| Method | Catalyst | Yield | Byproducts |

|---|---|---|---|

| Phase Transfer Catalysis | TBAB | 77.6% | Bis-thienylmethane |

| Ketone-Mediated | ZnCl₂ | 61% | Dichloromethyl derivatives |

| Ionic Liquid | BMIM-Cl | 70–90% | Minimal |

The ionic liquid method offers a greener alternative, achieving higher yields (70–90%) and reduced waste .

Reactivity and Applications

Substitution Reactions

The chloromethyl group undergoes nucleophilic substitution with amines, thiols, and alkoxides. For example, reaction with sodium cyanide yields 3-cyano-4-chlorothiophene, a precursor for agrochemicals .

Pharmaceutical Intermediates

This compound is critical in synthesizing tioconazole, an antifungal agent. In a 2006 study, O-alkylation of 3-chloro-4-(chloromethyl)thiophene with imidazole derivatives produced tioconazole with a 53% yield after nitration .

Material Science Applications

Thiophene derivatives are pivotal in organic electronics. While direct applications of 3-chloro-4-(chloromethyl)thiophene are less documented, its analogs are used in:

-

Organic Light-Emitting Diodes (OLEDs): As electron-transport layers.

-

Conductive Polymers: Poly(thiophene) derivatives for flexible electronics .

Recent Advances and Future Directions

Green Synthesis Innovations

Recent patents highlight ionic liquids as sustainable catalysts, reducing reaction times and improving yields . For instance, 1-butyl-3-methylimidazolium chloride achieved 85% conversion in chloromethylation reactions.

Exploration in Medicinal Chemistry

Preliminary studies suggest derivatives of 3-chloro-4-(chloromethyl)thiophene exhibit antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) . Future work could optimize these compounds for drug development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume